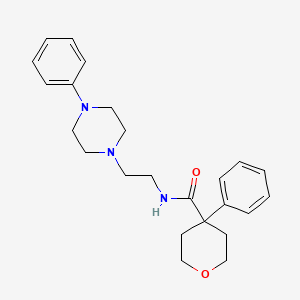

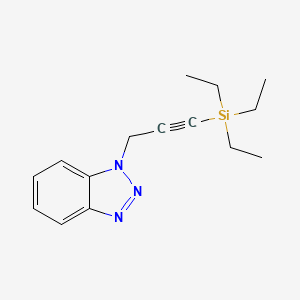

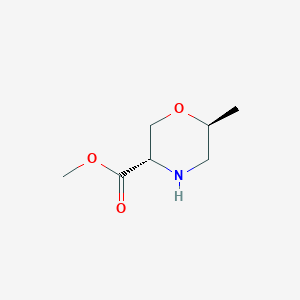

N-(4-溴苯基)-3,4-二氢-1H-异喹啉-2-甲硫代酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of N-substituted dihydroisoquinoline derivatives has been explored in recent studies. One such method involves a three-step cross-coupling/cyclization/N-deprotection/N-alkylation sequence starting from 2-bromobenzoate precursors . This process begins with the cross-coupling of ethyl 2-bromobenzoates with potassium (2-((tert-butoxycarbonyl)amino)ethyl)trifluoroborate, followed by a base-mediated ring closure. Subsequent N-deprotection and N-alkylation yield the desired N-substituted 3,4-dihydroisoquinolin-1(2H)-ones . Although the specific compound "N-(4-bromophenyl)-3,4-dihydro-1H-isoquinoline-2-carbothioamide" is not directly mentioned, the general method described could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of a related compound, N-(4-bromobenzyl)isoquinolinium 4-dithiocarboxylate, has been determined to be triclinic with space group P1 . The dithiocarboxylate group is planar and inclined at an angle of 71.6° to the isoquinolinium ring system. The carbon-sulphur bond lengths are 1.693 Å and 1.649 Å, indicating a strong bond formation. The dihedral angle between the isoquinolinium and bromobenzyl ring planes is 108.5°, which could suggest steric interactions that may influence the compound's reactivity .

Chemical Reactions Analysis

The chemical reactivity of N-substituted dihydroisoquinoline derivatives can be inferred from the synthesis methods and molecular structures. The presence of a bromophenyl group, as seen in the related structures, suggests potential for further cross-coupling reactions due to the bromine's susceptibility to nucleophilic attack . The planarity of the dithiocarboxylate group and its inclination relative to the isoquinolinium ring could affect the electronic distribution and thus the reactivity of the molecule .

Physical and Chemical Properties Analysis

While the physical and chemical properties of "N-(4-bromophenyl)-3,4-dihydro-1H-isoquinoline-2-carbothioamide" are not directly provided, the properties of structurally similar compounds can offer some insights. The crystal structure analysis of N-(4-bromobenzyl)isoquinolinium 4-dithiocarboxylate provides information on bond lengths and angles, which are crucial for understanding the stability and reactivity of the molecule . Additionally, the synthesis of N-substituted dihydroisoquinoline derivatives often yields compounds with significant biological activity, as evidenced by the evaluation of anticancer and antioxidant activities in related compounds . These activities are typically a result of the compound's ability to interact with biological targets, which is inherently linked to its physical and chemical properties.

科学研究应用

抗菌和抗真菌活性

N-(4-溴苯基)-3,4-二氢-1H-异喹啉-2-甲硫代酰胺及其衍生物在抗菌和抗真菌应用中显示出显着的潜力。例如,金刚烷-异硫脲杂化衍生物对标准病原菌菌株和酵母样病原真菌白色念珠菌表现出有效的广谱抗菌活性 (Al-Wahaibi等人,2017年)。类似地,由溴苯基甲硫代酰胺合成的其他衍生物对多种细菌和真菌菌株表现出有希望的抗菌活性,表明它们在开发新的抗菌剂中具有潜力 (Babu等人,2015年)。

脲酶抑制

N-芳基-3,4-二氢异喹啉甲硫代酰胺类似物已被合成并评估其脲酶抑制潜力。发现其中一些化合物比标准硫脲更有效,表明它们在需要脲酶抑制的医疗治疗中具有潜在应用 (Ali等人,2021年)。

降血糖活性

在糖尿病研究领域,某些金刚烷-异硫脲杂化衍生物N-(4-溴苯基)-3,4-二氢-1H-异喹啉-2-甲硫代酰胺在链脲佐菌素 (STZ) 诱导的糖尿病大鼠中表现出有效的降血糖活性。这些化合物显示出剂量无关的血清葡萄糖水平降低,为糖尿病管理的新疗法铺平了道路 (Al-Wahaibi等人,2017年)。

缓蚀作用

在材料科学领域,N-(4-溴苯基)-3,4-二氢-1H-异喹啉-2-甲硫代酰胺的衍生物,特别是N-((8-羟基喹啉-5-基)甲基)-4-甲基哌嗪-1-甲硫代酰胺 (HQMC) 和 N-((8-羟基喹啉-5-基)甲基)-4-苯基哌嗪-1-甲硫代酰胺 (HQPC),已被合成并确定为盐酸溶液中钢的有效缓蚀剂。这些发现突出了它们在工业防腐策略中的潜在应用 (About等人,2020年)。

作用机制

Target of Action

Similar compounds have shown promising antimicrobial and antiproliferative activities . They have been evaluated for their in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species, and anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) .

Mode of Action

Molecular docking studies have been carried out to study the binding mode of similar active compounds with receptors . These studies revealed that these compounds displayed good docking scores within the binding pocket of selected proteins, suggesting potential as lead compounds for rational drug designing .

Biochemical Pathways

Similar compounds have shown to exhibit antimicrobial activity by blocking the biosynthesis of certain bacterial lipids and/or by additional mechanisms against various bacterial species .

Result of Action

Similar compounds have shown promising antimicrobial and antiproliferative activities . Anticancer screening results indicated that these compounds were found to be active against certain cancer cell lines .

属性

IUPAC Name |

N-(4-bromophenyl)-3,4-dihydro-1H-isoquinoline-2-carbothioamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15BrN2S/c17-14-5-7-15(8-6-14)18-16(20)19-10-9-12-3-1-2-4-13(12)11-19/h1-8H,9-11H2,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLYQLHMHOCSIEV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)C(=S)NC3=CC=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15BrN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-bromophenyl)-3,4-dihydro-1H-isoquinoline-2-carbothioamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 2-(cyclopropanecarboxamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2519494.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-2-oxo-2H-chromene-3-carboxamide hydrochloride](/img/structure/B2519496.png)

![5-methyl-N-(octahydrobenzo[b][1,4]dioxin-6-yl)thiophene-2-carboxamide](/img/structure/B2519502.png)

![3-(2-chlorophenyl)-N-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2519504.png)

![4-acetyl-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2519506.png)